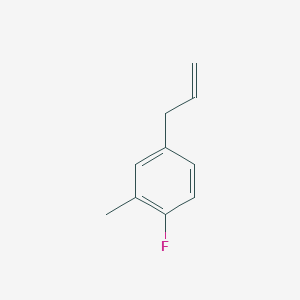

3-(4-Fluoro-3-methylphenyl)-1-propene

Description

Significance of Fluorinated Organic Compounds in Advanced Synthetic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, dramatically alters their physical, chemical, and biological properties. numberanalytics.com Organofluorine chemistry has become a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comworktribe.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. numberanalytics.com This inherent strength imparts exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org Fluorine's high electronegativity (3.98 on the Pauling scale) also significantly influences the electronic properties of a molecule, which can affect its reactivity and interactions with biological targets. numberanalytics.comwikipedia.org

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, a feature that is highly advantageous in drug design. nih.gov

Overview of Alkene Functionality in Complex Molecule Construction

Alkenes, which are hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic synthesis. lmu.edubritannica.com The double bond, consisting of one strong sigma (σ) bond and one weaker pi (π) bond, is a region of high electron density, making alkenes susceptible to a wide array of chemical reactions. britannica.com This reactivity allows for the conversion of simple alkenes into more complex molecules with diverse functional groups. fiveable.me

The versatility of the alkene functional group is demonstrated by the variety of transformations it can undergo:

Addition Reactions: The most common reactions of alkenes involve the breaking of the π bond and the formation of two new single bonds. This includes hydrogenation (addition of hydrogen), halogenation (addition of halogens), hydrohalogenation (addition of hydrogen halides), and hydration (addition of water). britannica.com

Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes and ketones through ozonolysis. fiveable.me

Polymerization: Alkene monomers can be linked together to form long polymer chains, which are the basis for many plastics and other materials. britannica.com

This wide range of reactions makes alkenes invaluable intermediates for constructing the carbon skeletons of complex natural products and synthetic compounds. solubilityofthings.comacs.org

Structural Context of the 4-Fluoro-3-methylphenyl Moiety in Chemical Design

The fluorine atom at the 4-position acts as a strong electron-withdrawing group through the inductive effect, while the methyl group at the 3-position is a weak electron-donating group. This substitution pattern can influence the reactivity of the aromatic ring in electrophilic substitution reactions and can also affect the acidity of any adjacent functional groups.

In medicinal chemistry, this particular moiety has been incorporated into various drug candidates. For instance, it is a component of certain benzothiazole-based antitumor agents, where the fluorine substitution was designed to block metabolic deactivation and enhance potency. tandfonline.com The presence of the 4-fluoro-3-methylphenyl group can improve a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. weimiaobio.com The lipophilicity imparted by the fluorinated aromatic ring can enhance cell membrane permeability, a crucial factor for a drug's ability to reach its target.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERUUNJQRMHGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374615 | |

| Record name | 5-allyl-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-27-0 | |

| Record name | 1-Fluoro-2-methyl-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-allyl-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Synthetic Methodologies for 3 4 Fluoro 3 Methylphenyl 1 Propene and Its Structural Analogs

Palladium-Catalyzed Olefination Strategies for (Fluoro-methylphenyl)-propenes

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. For the synthesis of (fluoro-methylphenyl)-propenes, strategies such as direct C-H olefination and cross-coupling reactions are particularly relevant.

Meta-Olefination through Arene-Tethered Diols

A sophisticated approach for forging aryl-alkene bonds is the palladium-catalyzed meta-C–H olefination. This strategy allows for the direct functionalization of a C-H bond at the meta-position of an aromatic ring, which is traditionally a challenging position to modify selectively. The methodology often employs a directing group, which is temporarily attached to the molecule to guide the catalyst to the desired reaction site.

In the context of synthesizing analogs of 3-(4-fluoro-3-methylphenyl)-1-propene, a substrate like 3-phenylpropane-1,2-diol (B3048499) can be equipped with a directing group, such as a pyrimidine (B1678525) or a nitrile-containing template. researchgate.netnih.govacs.org This directing group coordinates to the palladium catalyst and positions it in such a way that it activates a C-H bond meta to the tether. This creates a stable cyclometalated intermediate. datapdf.com Subsequent reaction with an olefin, such as a protected form of propene, leads to the formation of the desired meta-alkenylated product.

The reaction typically proceeds using a palladium(II) catalyst, like Palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of co-catalysts or additives such as silver salts (e.g., AgF) and a base (e.g., Na₂CO₃). acs.org The choice of directing group and the length of the tether are crucial for achieving high selectivity and yield. nih.govacs.org An advantage of this method is the potential for the directing group to be easily removed after the reaction, revealing the final product. researchgate.net This approach enables the rapid synthesis of various phenylpropanoids and other natural product analogs. nih.govresearchgate.net

Table 1: Key Parameters in Palladium-Catalyzed Meta-Olefination

| Parameter | Description | Example | Reference |

| Catalyst | The transition metal that facilitates the C-H activation and C-C bond formation. | Pd(OAc)₂ | acs.org |

| Directing Group | A moiety that positions the catalyst for selective C-H activation. | Pyrimidine, Nitrile | researchgate.netnih.gov |

| Tether | The linker connecting the directing group to the arene. | Diol | acs.org |

| Oxidant/Additive | Often required to regenerate the active catalytic species. | AgF, Na₂CO₃ | acs.org |

| Solvent | The medium in which the reaction is conducted. | Dichloroethane (DCE) | General |

| Temperature | Reaction temperature required to overcome activation barriers. | 80-120 °C | General |

Application of Suzuki-Miyaura Cross-Coupling in Halogenated Propene Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.com

To synthesize this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: Coupling of a 4-fluoro-3-methylphenyl halide (e.g., 1-bromo-4-fluoro-3-methylbenzene) with an allylboronic acid derivative (e.g., potassium allyltrifluoroborate).

Pathway B: Coupling of a 4-fluoro-3-methylphenylboronic acid with an allyl halide (e.g., allyl bromide).

This reaction is known for its high functional group tolerance and generally good yields. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the final product and regenerate the catalyst. The choice of catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., K₂CO₃, Na₂CO₃), and solvent system (e.g., DMF/H₂O, Methanol) is crucial for optimizing the reaction. mdpi.comresearchgate.net Studies have shown that for fluorinated substrates, specific conditions can lead to shorter reaction times and higher conversions. researchgate.net For instance, using methanol (B129727) as a solvent has been shown to be optimal in certain cases, leading to complete reaction in under 1.5 hours. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Fluorinated Aryl Halides

| Component | Example Reagent | Role | Reference |

| Aryl Halide | 1-Bromo-4-fluorobenzene | Electrophilic partner | mdpi.com |

| Boronic Acid/Ester | Phenylboronic acid, Potassium alkenyltrifluoroborates | Nucleophilic partner | mdpi.comnih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | researchgate.netresearchgate.net |

| Base | K₂CO₃, Na₂CO₃ | Activates the boronic acid | mdpi.com |

| Solvent | DMF/H₂O, Methanol, Toluene | Reaction medium | researchgate.netnih.gov |

Nucleophilic Substitution Approaches for Propene Derivatives

Nucleophilic substitution provides a more classical, yet effective, pathway for the synthesis of propene derivatives. This approach typically involves the reaction of a carbon-based nucleophile with a suitable electrophile.

Reaction of Halogenated Precursors with Allyl Compounds

The synthesis of this compound can be envisioned through the reaction of a halogenated precursor with an allyl nucleophile. A common method involves the formation of an organometallic reagent from a 4-fluoro-3-methylphenyl halide. For example, treating 1-bromo-4-fluoro-3-methylbenzene with magnesium would form the corresponding Grignard reagent. This potent nucleophile can then react with an allyl halide, such as allyl bromide, in a nucleophilic substitution reaction to form the desired product.

Alternatively, a metal-catalyzed allylic substitution can be employed. The Tsuji-Trost reaction, for instance, is a palladium-catalyzed substitution of an allylic substrate. libretexts.org In a hypothetical synthesis, a 4-fluoro-3-methylphenyl nucleophile could be coupled with an allylic substrate bearing a good leaving group (e.g., acetate or carbonate). The reaction proceeds through a characteristic π-allyl palladium complex intermediate, which is then attacked by the nucleophile. libretexts.orgresearchgate.net This method offers high stereo- and regioselectivity. The reaction in which a nucleophile replaces an already existing nucleophile in a molecule is known as a nucleophilic substitution reaction. ncert.nic.in

Optimization of Reaction Conditions and Manufacturing Processes

Transitioning a synthetic route from the laboratory to industrial-scale production requires significant optimization of reaction conditions and processes to ensure safety, efficiency, and cost-effectiveness.

Implementation of Continuous Flow Reactors in Production

Continuous flow chemistry has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients, offering numerous advantages over traditional batch processing. njbio.com In a flow reactor, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.gov

For the synthesis of this compound, particularly via palladium-catalyzed methods, flow chemistry offers distinct benefits:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for managing exothermic reactions and improving selectivity. nih.gov

Improved Safety: Potentially hazardous or unstable intermediates can be generated and consumed in situ, minimizing their accumulation and reducing the risk of runaway reactions. thieme.de

Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields, improved purity, and reduced side-product formation. nih.gov

Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often simpler and more predictable than scaling up batch reactors. njbio.com

A multi-step synthesis can be integrated into a single continuous flow system, where the output of one reactor is fed directly into the next, potentially including in-line purification steps. njbio.com This approach streamlines the manufacturing process, reduces manual handling, and can significantly shorten production times. nih.govbeilstein-journals.org

Table 3: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Operation | Reagents are loaded into a vessel, reacted, and then the product is discharged. | Reagents are continuously fed into the reactor, and the product is continuously removed. |

| Heat Transfer | Limited by the surface area of the vessel, can be inefficient for large volumes. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and better process control. |

| Scalability | Complex, often requires re-optimization of conditions ("scale-up issues"). | Simpler, achieved by extending run time or parallelization ("scaling out"). |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters. |

| Consistency | Potential for batch-to-batch variability. | High product consistency and quality. |

Role of Catalytic Systems in Enhancing Synthetic Yield and Purity

The synthesis of this compound and related aryl-alkene structures heavily relies on catalytic systems to achieve high efficiency, yield, and purity. Transition metal catalysis, particularly using palladium, is a cornerstone for constructing the crucial carbon-carbon bond between the aromatic ring and the propene moiety. sigmaaldrich.comorganic-chemistry.org Methodologies such as the Heck and Suzuki-Miyaura cross-coupling reactions are prominent examples where the catalyst's role is paramount. organic-chemistry.orgyoutube.com

The Heck reaction, which couples an aryl halide with an alkene, and the Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, both operate via a catalytic cycle involving a palladium center. nih.govyoutube.com The efficiency of this cycle directly impacts the reaction's yield and purity. A typical catalytic system consists of a palladium precursor (e.g., Palladium(II) acetate, Pd(OAc)₂) and a stabilizing ligand, often a phosphine (B1218219). youtube.comlibretexts.org The ligand is not merely a spectator; it modulates the electronic and steric properties of the palladium center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling), migratory insertion, and reductive elimination. libretexts.orgtcichemicals.com

Electron-rich and sterically bulky phosphine ligands, such as tri(tert-butyl)phosphine, tricyclohexylphosphine, or advanced biarylphosphines (e.g., SPhos, RuPhos), have been shown to significantly enhance catalytic activity. tcichemicals.comnih.gov These ligands promote the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides. sigmaaldrich.commdpi.com Furthermore, their bulkiness can facilitate the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst. tcichemicals.com The development of highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or specialized phosphines, has enabled these reactions to proceed with high turnover numbers, meaning a small amount of catalyst can produce a large quantity of product, thus improving both yield and cost-effectiveness while reducing palladium contamination in the final product. organic-chemistry.orgmdpi.com

For instance, in Suzuki-Miyaura couplings between aryl halides and allylboronates, the choice of ligand is critical for controlling selectivity and achieving high conversion rates. nih.govnih.gov Catalysts derived from dialkylbiarylphosphine ligands have demonstrated high efficiency and selectivity in these transformations. nih.gov The careful selection of the catalyst-ligand combination is therefore essential for optimizing the synthesis, minimizing side reactions, and ensuring the production of this compound with high yield and purity.

| Reaction Type | Aryl Halide Substrate (Analogous) | Catalyst System (Pd Precursor + Ligand) | Conditions | Yield/Purity Outcome | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Aryl Bromides | Pd(OAc)₂ + Phosphine-Imidazolium Salt | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | High yields, excellent trans selectivity. | organic-chemistry.org |

| Heck Reaction | 2-Amidoiodobenzene derivatives | Pd(OAc)₂ | Base, Solvent (DMF), 100 °C | Yields ranging from 36-91% with high (E) stereoselectivity. | nih.gov |

| Suzuki-Miyaura Coupling | Aryl Bromide | Pd(OAc)₂ + SPhos (L1) | Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O) | Good regioselectivity for branched product, moderate conversion. | nih.gov |

| Suzuki-Miyaura Coupling | Aryl Bromide | Pd(OAc)₂ + Custom Biarylphosphine (L3) | Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O) | Dramatically increased yield for the branched product. | nih.gov |

| Heck Reaction | Aryl Chlorides | Palladacycle Phosphine Mono-ylide Complex | Low Pd loading (10 ppm), Aerobic conditions | Good yields, high catalyst activity (TOF up to 20,000 h⁻¹). | organic-chemistry.org |

Regio- and Stereoselective Synthesis of Fluorinated Propene Isomers and Derivatives

The synthesis of specific isomers of fluorinated propenes, such as this compound, requires precise control over both regioselectivity (the placement of functional groups) and stereoselectivity (the spatial arrangement of atoms). The presence of the fluorine atom and the propene double bond introduces multiple possibilities for isomerism, making controlled synthesis a significant challenge.

Regioselectivity is a key consideration in the cross-coupling reactions used to form the aryl-propene bond. In the Heck reaction, for example, the insertion of the alkene can be followed by a β-hydride elimination step that can lead to different regioisomers of the product. nih.gov The ratio of these isomers can be influenced by electronic effects within the substrate and the specific catalytic system employed. nih.gov A more direct method for controlling regioselectivity is found in the Suzuki-Miyaura coupling of aryl halides with 3-substituted allylboronates. nih.govnih.gov By carefully selecting the palladium catalyst and ligand system, the reaction can be directed to selectively produce either the linear (α-coupling) or branched (γ-coupling) product. nih.govacs.org This ligand-controlled regiodivergence provides a powerful tool for synthesizing the desired linear isomer, this compound, from a common precursor.

Stereoselectivity in the synthesis of fluorinated alkenes is equally critical. One effective strategy involves the hydrofluorination of alkynes. Gold(I)-catalyzed hydrofluorination reactions, for instance, can convert functionalized alkynes into Z-vinyl fluorides with high stereoselectivity. nih.govresearchgate.net In these reactions, the presence of a directing group on the alkyne substrate can guide the fluorine addition to achieve predictable regio- and stereochemical outcomes. acs.orgresearchgate.net

Another approach involves the palladium-catalyzed fluorination of allylic halides. This method can be used to generate branched allylic fluorides with high selectivity. acs.orgucla.edu The development of chiral bisphosphine-ligated palladium catalysts has even enabled highly enantioselective access to certain classes of allylic fluorides. acs.orgucla.edu These catalytic methods are often superior to traditional deoxyfluorination of allylic alcohols, which can suffer from poor selectivity. researchgate.net

While catalytic systems offer significant control over stereochemistry, the selection of stoichiometric reagents, particularly the fluorinating agent, can also be a decisive factor in controlling the diastereoselectivity of a reaction. This is especially relevant in the synthesis of complex molecules with multiple stereocenters, such as fluorinated derivatives of allylic systems.

The dehydroxyfluorination of chiral allylic alcohols is a classic example where reagent choice impacts the stereochemical outcome. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. researchgate.net However, these reactions often proceed through an SN1-like mechanism involving an allylic carbocation intermediate. This can lead to a loss of stereochemical information and the formation of multiple diastereomers. researchgate.net Studies have shown that while various dehydroxyfluorination reagents might all favor the formation of allylic fluorination products, none may display exceptionally high regio- or stereoselectivity. The final diastereomeric ratio is the result of the fluoride (B91410) ion quenching the carbocation intermediate, a process influenced by steric hindrance. researchgate.net

More recently, alternative fluorinating reagents have been developed to exert greater stereocontrol. For example, the use of N-fluorobenzenesulfonimide (NFSI) under catalyst-free conditions can induce unconventional reactions in allylic alcohols, leading to the formation of functionalized Z-fluoroalkenes with high selectivity. rsc.org The Shapiro reaction, traditionally used for alkene synthesis, has been adapted for fluoroalkene synthesis using NFSI as the fluorinating agent, achieving good stereoselectivity in the conversion of ketones to fluoroalkenes. organic-chemistry.org In some organocatalytic systems, a simple swap of the fluorinating reagent (e.g., from Selectfluor to NFSI) can completely switch the enantioselectivity of the reaction, demonstrating a profound level of reagent control over the stereochemical outcome. rsc.org This highlights that the interaction between the substrate, catalyst, and the fluorinating reagent itself dictates the transition state geometry and, consequently, the diastereoselectivity of the product.

| Substrate Type (Analogous) | Fluorinating Reagent | Conditions | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Chiral Allylic Alcohol | DAST (Diethylaminosulfur trifluoride) | Standard deoxyfluorination | Forms predominantly allylic fluorides but with low to moderate diastereoselectivity due to SN1 character. | researchgate.net |

| Cyclic/Acyclic Allylic Alcohols | NFSI (N-fluorobenzenesulfonimide) | Catalyst-free | Induces C-C bond cleavage to access functionalized Z-fluoroalkenes in high yield and selectivity. | rsc.org |

| Ketone (via tosylhydrazone) | NFSI (N-fluorobenzenesulfonimide) | Shapiro-type reaction | Direct conversion to fluoroalkenes with high diastereoselectivity. | organic-chemistry.org |

| β-Ketocarbonyls | Selectfluor vs. NFSI | Chiral primary amine catalyst | Reagent swap leads to a switch in enantioselectivity, providing access to either enantiomer. | rsc.org |

| Allylic Amines | HF-Pyridine | Chiral aryl iodide catalyst, mCPBA (oxidant) | High diastereo- and enantioselectivity in fluoroamination. | nih.gov |

Advanced Computational and Theoretical Chemistry Studies on 3 4 Fluoro 3 Methylphenyl 1 Propene and Analogous Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for predicting the geometric and electronic properties of molecules like 3-(4-Fluoro-3-methylphenyl)-1-propene. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation (the ground state). scielo.org.mx This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the substituted phenyl ring and the propene side chain.

The calculations would reveal the extent of planarity in the system and the preferred orientation of the propene group relative to the aromatic ring. The presence of the methyl and fluoro substituents on the phenyl ring influences the electronic distribution and can introduce subtle steric effects that affect the final conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Results)

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-C (Propene C=C) | 1.34 | |

| C-C (Propene C-C) | 1.50 | |

| **Bond Angles (°) ** | ||

| C-C-F | 118.5 | |

| C-C-C (Ring) | 119.0 - 121.0 | |

| C-C=C (Propene) | 125.0 | |

| Dihedral Angle (°) | ||

| Ring-Propene | 30.0 |

Note: The data in this table is illustrative of typical results from a DFT/B3LYP calculation and is not from a specific experimental study on this exact molecule.

Beyond ground state structures, DFT is a powerful tool for mapping reaction pathways and locating transition states—the high-energy structures that connect reactants to products. This is crucial for understanding reaction mechanisms and predicting selectivity. For this compound, the reactivity of the propene double bond is of primary interest.

In reactions like hydroformylation or electrophilic addition, the incoming reagent can add to one of two carbons in the double bond. DFT calculations can model the transition states for both possible pathways. By comparing the calculated activation energies (the energy difference between the reactants and the transition state), one can predict which product will be favored. This prediction of regioselectivity is a key application of DFT in reaction chemistry. researchgate.net For instance, the electronic effects of the 4-fluoro and 3-methyl groups on the phenyl ring will influence the electron density of the double bond, thereby affecting the stability of the possible transition states and directing the regiochemical outcome of the reaction. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. frontiersin.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and has lower kinetic stability. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily over the π-system of the aromatic ring and the propene double bond, which are the most electron-rich parts of the molecule. The LUMO would likely also be distributed across this conjugated system.

The energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities. The HOMO energy correlates with the ionization potential (ease of removing an electron), while the LUMO energy relates to the electron affinity (ease of accepting an electron). A higher HOMO energy indicates a better electron donor, and a lower LUMO energy indicates a better electron acceptor. wuxiapptec.com The calculated HOMO-LUMO gap provides a direct measure of the molecule's excitability and its tendency to undergo chemical reactions. frontiersin.org

Table 2: Representative Frontier Orbital Energies (Illustrative Data)

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.2 | Electron-donating capability |

| LUMO | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.4 | Chemical reactivity and stability |

Note: Values are hypothetical and for illustrative purposes to demonstrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. nih.govnih.gov

Blue Regions : Indicate positive electrostatic potential, deficient in electrons. These are sites susceptible to nucleophilic attack. nih.govnih.gov

Green Regions : Represent neutral or near-zero potential.

An MEP analysis of this compound would provide a clear map of its electrophilic and nucleophilic sites. The analysis would likely show:

A region of high negative potential (red) around the highly electronegative fluorine atom.

Negative potential (yellow to orange) associated with the π-electrons of the aromatic ring and the C=C double bond, identifying these as the primary sites for interaction with electrophiles. pearson.com

Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the acidic protons of the methyl group and the vinyl group.

This visual information is invaluable for guiding reagent selection. A chemist looking to perform an electrophilic substitution on the aromatic ring would be guided by the MEP map to the most electron-rich positions. frontiersin.org Similarly, the map helps predict non-covalent interactions, such as hydrogen bonding, and provides a rationale for the molecule's orientation when approaching another reactant. researchgate.net

Spectroscopic Property Prediction and Experimental Validation

Computational methods are instrumental in the interpretation and prediction of various spectra. By simulating spectroscopic properties, researchers can assign experimental signals with high confidence and understand the electronic and vibrational origins of the observed spectral features.

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying molecular structures and vibrational modes. These calculations are typically performed using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The process involves optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the harmonic vibrational frequencies are calculated. Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a finite basis set, the computed wavenumbers are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode of vibration.

For this compound, key vibrational modes would include the C-H stretching of the aromatic ring and the propene group, C=C stretching of both the aromatic ring and the alkene, C-F stretching, and various bending and deformation modes. Studies on analogous molecules like substituted chalcones and thioureas demonstrate that DFT calculations can accurately predict these assignments. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Spectral Activity |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3050 | FTIR (Medium), Raman (Strong) |

| Alkene =C-H Stretching | 3080 - 3020 | FTIR (Medium), Raman (Strong) |

| Methyl C-H Stretching | 2980 - 2920 | FTIR (Strong), Raman (Strong) |

| Alkene C=C Stretching | 1650 - 1630 | FTIR (Weak), Raman (Strong) |

| Aromatic C=C Stretching | 1610 - 1450 | FTIR (Strong), Raman (Strong) |

| C-F Stretching | 1250 - 1150 | FTIR (Very Strong) |

| =C-H Out-of-Plane Bending | 1000 - 900 | FTIR (Strong) |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is a vital application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are typically performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS).

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest. Computational protocols have been developed to accurately establish ¹⁹F NMR chemical shifts using DFT, which can aid in the unambiguous identification of fluorinated isomers. researchgate.net In the case of this compound, GIAO-DFT calculations would predict the chemical shifts for the distinct protons and carbons of the methyl group, the propene chain, and the substituted aromatic ring. The presence of the electronegative fluorine atom and the electron-donating methyl group would cause predictable upfield and downfield shifts in the aromatic region, which can be precisely quantified by these theoretical methods. Experimental data from related structures, such as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, provide a valuable reference for the expected shifts of the substituted phenyl ring. mdpi.com

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H (Methyl) | Aromatic-CH₃ | ~2.2 - 2.4 |

| ¹H (Propene, =CH₂) | Vinyl | ~5.0 - 5.2 |

| ¹H (Propene, -CH=) | Vinyl | ~5.8 - 6.0 |

| ¹H (Aromatic) | Ar-H | ~6.9 - 7.2 |

| ¹³C (Methyl) | Aromatic-CH₃ | ~15 - 20 |

| ¹³C (Propene, =CH₂) | Vinyl | ~115 - 118 |

| ¹³C (Propene, =CH-) | Vinyl | ~135 - 138 |

| ¹³C (Aromatic, C-F) | Aromatic | ~158 - 162 (d, ¹JCF) |

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Visible absorption spectra. nih.gov This technique calculates the electronic excitation energies and oscillator strengths (f) of a molecule, which correspond to the absorption maxima (λ_max) and intensities of the peaks in the experimental spectrum. The calculations can reveal the nature of the electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the conjugated system of the aromatic ring and the propene side chain. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be directly compared with experimental solution-phase spectra.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~250 - 265 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~210 - 225 | > 0.2 | HOMO-1 → LUMO (π→π) |

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical switching and frequency conversion. e3s-conferences.org Computational chemistry is essential for predicting and understanding the NLO response of molecules.

The key parameters that quantify the second-order NLO response of a molecule are the total static dipole moment (μ_tot) and the first-order hyperpolarizability (β_tot). researchgate.net A large β_tot value is indicative of a significant NLO response. These properties can be calculated reliably using DFT methods. Molecules with a significant difference in electron density distribution between their ground and excited states, often found in donor-π-acceptor systems, tend to exhibit high hyperpolarizability.

For this compound, the fluorine atom acts as a weak electron-withdrawing group and the methyl group as a weak electron-donating group, creating a modest intramolecular charge transfer that can induce NLO activity. Quantum chemical calculations would determine the magnitude and direction of the dipole moment and provide a quantitative prediction of the first-order hyperpolarizability, which is often compared to that of a standard NLO material like urea (B33335) for benchmarking. researchgate.net

| Parameter | Component | Calculated Value |

|---|---|---|

| Dipole Moment (μ) [Debye] | μx | Component-specific value |

| μy | Component-specific value | |

| μz | Component-specific value | |

| μtotal | ~1.5 - 2.5 | |

| Hyperpolarizability (β) [x 10⁻³⁰ esu] | βx | Component-specific value |

| βy | Component-specific value | |

| βz | Component-specific value | |

| βtotal | Value predicted to be several times that of urea |

Thermochemical and Thermodynamic Parameter Calculations

DFT calculations can be used to predict key thermochemical and thermodynamic parameters by analyzing the vibrational frequencies of the optimized molecular structure. These parameters are crucial for understanding the stability, reactivity, and behavior of the compound under different temperature conditions. The calculations provide values for standard thermodynamic functions such as heat capacity (C_p), entropy (S), and enthalpy (H).

The relationships between these thermodynamic properties and temperature can be established through statistical mechanics principles applied to the computed vibrational frequencies. This allows for the prediction of how the stability and energy of this compound change with temperature, which is valuable information for chemical process design and stability analysis.

| Temperature (K) | Heat Capacity (Cp) [J mol⁻¹ K⁻¹] | Entropy (S) [J mol⁻¹ K⁻¹] | Enthalpy (H) [kJ mol⁻¹] |

|---|---|---|---|

| 298.15 | ~170 | ~380 | ~30 |

| 500 | ~260 | ~480 | ~75 |

| 750 | ~350 | ~590 | ~150 |

| 1000 | ~420 | ~690 | ~250 |

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses are powerful computational tools used to investigate the electronic structure, bonding, and intermolecular interactions of molecules. While specific NBO and NCI studies on this compound are not extensively available in public literature, the principles of these analyses can be applied to understand its chemical behavior based on studies of analogous systems, such as substituted phenylpropenes and fluorinated aromatic compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, Lewis-like description of the electron density in a molecule, allowing for the quantitative assessment of interactions between filled and empty orbitals. fluorine1.runih.gov This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govkfupm.edu.sa

For a molecule like this compound, NBO analysis would focus on several key interactions. The delocalization of electron density from the filled π orbitals of the aromatic ring to the empty σ* orbitals of the propene side chain, and vice versa, can be quantified. Additionally, the influence of the fluorine and methyl substituents on the electronic structure of the phenyl ring can be elucidated.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO to an acceptor NBO. fluorine1.ru A higher E(2) value indicates a stronger interaction.

Hypothetical NBO Analysis Data for this compound

The following table presents hypothetical, yet chemically reasonable, E(2) values for key orbital interactions in this compound, illustrating the expected outcomes of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | 20.5 | π-π conjugation |

| π(C3-C4) | π(C5-C6) | 18.2 | π-π conjugation |

| σ(C-H)methyl | σ(C-C)ring | 5.1 | Hyperconjugation |

| LP(F) | σ(C-F) | 2.8 | Lone pair donation |

This data is illustrative and based on general principles of NBO analysis for similar compounds.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. chemtools.orgwikipedia.org It is based on the electron density and its derivatives, particularly the reduced density gradient. wikipedia.org The resulting visualization plots highlight regions of van der Waals interactions, hydrogen bonds, and steric clashes, providing a qualitative understanding of the forces that govern molecular conformation and intermolecular recognition. chemtools.orgnih.gov

In the context of this compound, NCI analysis would be employed to understand intramolecular interactions that influence its conformational preferences. For instance, weak interactions between the propene side chain and the phenyl ring, or between the substituents and adjacent atoms, can be identified. In a condensed phase or in the presence of other molecules, NCI analysis could reveal the nature of intermolecular interactions, such as π-stacking or halogen bonding.

The NCI plots are typically color-coded to indicate the nature and strength of the interactions. Green isosurfaces generally represent weak, attractive van der Waals interactions, blue indicates stronger attractive interactions like hydrogen bonds, and red signifies repulsive steric clashes. nih.gov

Expected NCI Analysis Findings for this compound

An NCI analysis of this compound would likely reveal:

A large, green isosurface around the phenyl ring and propene tail, indicative of van der Waals interactions.

A potential region of weak attractive interaction between the fluorine atom and a hydrogen atom on the propene chain, depending on the molecular conformation.

Possible steric repulsion between the methyl group and the propene side chain in certain conformations, which would be visualized as red isosurfaces.

The combination of NBO and NCI analyses provides a detailed picture of the electronic structure and interaction landscape of this compound, offering insights into its stability, reactivity, and intermolecular behavior.

Strategic Utilization of 3 4 Fluoro 3 Methylphenyl 1 Propene As a Versatile Synthetic Building Block

Employment in Carbon-Carbon Bond Forming Reactions for Architecturally Complex Molecules

While the terminal alkene group of 3-(4-Fluoro-3-methylphenyl)-1-propene is theoretically amenable to a variety of carbon-carbon bond-forming reactions, such as the Heck reaction, specific documented examples of its use to create architecturally complex molecules are not extensively detailed in the available scientific literature. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for forming substituted alkenes and is widely used in organic synthesis. libretexts.orgwikipedia.orgorganic-chemistry.org The application of this methodology to this compound would offer a pathway to more elaborate structures, though specific instances of this transformation are not prominently reported.

Precursor for the Synthesis of Novel Fluorinated Aromatic and Heterocyclic Compounds

Design and Development of Diverse Derivatized Analogues with Specific Functional Groups

The primary documented use of this compound as a synthetic building block is in the generation of derivatized analogues, most notably synthetic cathinones. A key example is the compound 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, also known as 4-fluoro-3-methyl-α-PVP (4F-3Me-α-PVP) or MFPVP. mdpi.comnps-info.orgcaymanchem.com This substance is a derivative of α-PVP ("flakka") and is classified as a novel psychoactive substance (NPS). mdpi.comnps-info.org

The synthesis of such cathinone analogues from this compound necessitates the functionalization of the propene side chain. A plausible and chemically established method for this transformation is the Wacker-Tsuji oxidation. This palladium-catalyzed reaction converts a terminal alkene into a methyl ketone using an oxidant, with water serving as the oxygen source. libretexts.orgorganic-chemistry.orgnih.gov Applying this reaction to this compound would yield the corresponding ketone intermediate, which can then be further modified through reactions such as α-bromination followed by nucleophilic substitution with an amine (e.g., pyrrolidine) to construct the final cathinone structure. researchgate.net

| Compound Name | Common Acronym | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 4F-3Me-α-PVP; MFPVP | C16H22FNO | Cathinone core, pyrrolidine ring, 4-fluoro-3-methylphenyl group |

Applications in Materials Science Research

Fluorinated compounds are often explored in materials science for their unique electronic and physical properties. However, there is a lack of specific research in the available literature detailing the application of this compound or its direct polymers in materials science. The potential for this compound to act as a monomer in polymerization reactions or as a precursor for specialized fluorinated materials has not been a significant focus of published research.

Strategic Intermediate in Medicinal Chemistry Research for Compound Library Generation

The most significant strategic application of this compound is as an intermediate in medicinal and forensic chemistry for the generation of compound libraries. Its derivatives, particularly synthetic cathinones like 4F-3Me-α-PVP, are of high interest for studying structure-activity relationships (SAR), metabolism, and toxicology. nih.govnih.govnih.gov

The synthesis of a series of related cathinone analogues by modifying the aromatic substitution (e.g., fluorine and methyl groups) and the amine moiety allows researchers to systematically investigate how these structural changes affect the compounds' pharmacological and toxicological profiles. nps-info.orgnih.gov For instance, 4F-3Me-α-PVP is a structural analogue of the well-known cathinone α-PVP, and its emergence on the NPS market has prompted forensic and toxicological studies to characterize it and understand its effects. mdpi.comresearchgate.net The availability of precursors like this compound is crucial for synthesizing these compounds for use as analytical reference standards and for conducting metabolic profiling studies, which are essential for clinical and forensic investigations. researchgate.netnih.gov

| Compound Name | Synonyms/Acronyms | CAS Number |

|---|---|---|

| This compound | - | 842124-27-0 |

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 4F-3Me-α-PVP; MFPVP; 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone | - |

| α-Pyrrolidinopentiophenone | α-PVP; flakka | 14530-33-7 |

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The dual reactivity of the terminal propene group and the C-H bonds on the aromatic ring makes 3-(4-fluoro-3-methylphenyl)-1-propene an ideal candidate for advanced catalytic transformations. Future research will likely focus on moving beyond traditional cross-coupling reactions to more sophisticated and atom-economical methods.

Key research opportunities include:

C-H Activation: The development of catalysts for direct C-H functionalization of the aromatic ring would provide a more efficient route to create complex derivatives without the need for pre-functionalized starting materials. scilit.com Research into sustainable catalysis is increasingly focused on novel concepts like C-H activation. elsevier.com This approach could allow for the selective addition of functional groups at positions ortho or meta to the existing substituents, guided by the electronic properties of the fluoro and methyl groups.

Asymmetric Catalysis: The propene unit can be a target for a variety of stereoselective reactions. Future work could explore asymmetric hydroformylation, hydroamination, or epoxidation to introduce chiral centers with high enantioselectivity. Such chiral building blocks are of high value in the pharmaceutical and agrochemical industries.

Dual Catalysis: Combining two different catalytic cycles in one pot could enable tandem reactions. For instance, a catalyst could first isomerize the terminal alkene to an internal alkene, followed by a second catalytic reaction at a different site on the molecule, creating complex structures in a single synthetic operation.

| Potential Catalytic Reaction | Functional Group Targeted | Potential Outcome/Advantage |

| Direct C-H Arylation | Aromatic C-H bonds | Formation of biaryl compounds without pre-functionalization. |

| Asymmetric Hydroamination | Propene C=C double bond | Synthesis of chiral amines. |

| Metathesis | Propene C=C double bond | Carbon-carbon bond formation for building larger molecules. |

| Photoredox Catalysis | Aromatic Ring or Propene | Mild reaction conditions for novel functionalizations. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthetic Route Design

For this compound, AI could be applied in several ways:

Retrosynthetic Analysis: AI-powered tools, often using deep neural networks, can propose multiple synthetic routes to the target molecule or its derivatives. pharmafeatures.comacs.org These computer-aided synthesis planning (CASP) applications can identify more efficient or cost-effective pathways that might be overlooked by human chemists. researchgate.netacs.org

Reaction Optimization: Machine learning algorithms can build predictive models from experimental data to identify the optimal conditions (e.g., catalyst, solvent, temperature) for a specific transformation, minimizing waste and maximizing yield. acs.org This is particularly valuable for complex catalytic reactions where multiple variables can influence the outcome.

Discovery of Novel Reactivity: By identifying patterns in chemical data, ML models may predict unprecedented reactions or catalyst behaviors, guiding experimentalists toward new discoveries in the functionalization of fluorinated allylarenes. pharmafeatures.com

Pursuit of Sustainable and Environmentally Benign Synthetic Pathways

Modern chemistry places a strong emphasis on "green" and sustainable practices, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org Future research on this compound will likely prioritize these principles.

Emerging sustainable approaches include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (room temperature, aqueous solutions). catalysis.blog Engineered enzymes, developed through directed evolution, could be designed to perform specific transformations on the molecule, such as selective oxidation or reduction. elsevier.comnih.gov The use of biocatalysis for creating fluorinated compounds is a growing area of interest. nih.gov

Electrosynthesis: Using electricity to drive chemical reactions can eliminate the need for stoichiometric chemical oxidants or reductants, reducing waste. Electrochemical methods are emerging as a promising and sustainable approach for the synthesis of fluorinated aromatics. numberanalytics.com

Alternative Solvents: Research into replacing traditional volatile organic solvents with more environmentally friendly alternatives like ionic liquids, supercritical fluids, or water will be crucial.

Flow Chemistry: Automated synthesis platforms using flow chemistry can improve safety, efficiency, and scalability. pharmafeatures.com Integrating AI with these systems allows for real-time optimization of reaction conditions to maximize yield and minimize byproducts. pharmafeatures.com

Expansion of Synthetic Utility in Interdisciplinary Chemical Fields

The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, lipophilicity, and binding affinity—make fluorinated compounds highly valuable in various scientific disciplines. numberanalytics.com The this compound scaffold could serve as a key starting material for new molecules in several fields.

Potential interdisciplinary applications include:

Medicinal Chemistry: The fluoromethylphenyl group is a common motif in pharmaceuticals. Derivatives of this compound could be explored as precursors for new drug candidates. It is estimated that 20-30% of all drugs contain at least one fluorine atom.

Materials Science: Fluorinated compounds are used to create advanced materials like fluoropolymers and liquid crystals. numberanalytics.com The propene group allows for polymerization or grafting onto surfaces, suggesting that derivatives could be used to develop new polymers with tailored thermal, chemical, or optical properties. rsc.org

Agrochemicals: The strategic placement of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. Further functionalization of this compound could lead to the discovery of novel agrochemicals.

Q & A

Basic: What are the primary synthetic routes for 3-(4-Fluoro-3-methylphenyl)-1-propene?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation (base-catalyzed aldol-like reactions) or substitution reactions on pre-functionalized aromatic rings. For example:

- Step 1: Start with 4-fluoro-3-methylbenzaldehyde. React with allyl bromide under basic conditions (e.g., KOH in ethanol) to form the allyl-substituted intermediate .

- Step 2: Optimize reaction temperature (0–50°C) and solvent polarity to favor the elimination of water, yielding the propene backbone .

Key Characterization: Confirm structure via ¹H/¹³C NMR (fluorine coupling patterns at δ 6.8–7.2 ppm) and FT-IR (C=C stretch at ~1630 cm⁻¹) .

Basic: How do I determine the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition temperatures. Fluorinated aromatics typically degrade above 200°C .

- Photochemical Stability: Expose to UV light (254 nm) and monitor via HPLC-MS for photo-oxidation byproducts (e.g., epoxides or ketones) .

- Hydrolytic Stability: Test in buffered solutions (pH 3–9) at 25°C for 24 hours; fluorine substituents generally enhance hydrolytic resistance .

Advanced: How can I resolve contradictions in regioselectivity data during electrophilic substitution on this compound?

Methodological Answer:

Contradictions may arise from competing directing effects (fluoro vs. methyl groups):

- Meta/para Competition: Fluorine is strongly meta-directing, but the methyl group at position 3 can activate ortho/para positions. Use DFT calculations (e.g., Gaussian09) to map electron density and predict substituent effects .

- Experimental Validation: Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via GC-MS . Fluorine typically dominates, leading to meta-substituted products .

Advanced: What computational methods are reliable for predicting the reactivity of this compound in catalytic cross-coupling reactions?

Methodological Answer:

- Mechanistic Insights: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model transition states in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing nature lowers HOMO energy, reducing oxidative addition rates .

- Solvent Effects: Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS to predict reaction yields. Polar aprotic solvents stabilize intermediates in palladium-catalyzed reactions .

Advanced: How do I design experiments to analyze the compound’s oxidation pathways?

Methodological Answer:

- Controlled Oxidation: React with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. Monitor via LC-MS for epoxide formation (m/z +16) .

- Radical Oxidation: Use AIBN as a radical initiator with O₂; analyze via ESR spectroscopy for peroxyl radical intermediates. Fluorinated aromatics resist radical degradation compared to non-fluorinated analogs .

Basic: What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (e.g., E/Z isomerism). Fluorine’s high electron density aids in refining diffraction data .

- 19F NMR: Use a 400 MHz spectrometer with C6F6 as an internal reference. Expect a singlet at ~-115 ppm for the para-fluoro substituent .

Advanced: How can I address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

Discrepancies often stem from impurities or assay variability:

- Purity Assessment: Use HPLC-DAD (>98% purity threshold) and HRMS to rule out byproducts .

- Dose-Response Reproducibility: Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized MTT assays .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Toxicity Screening: Consult PubChem Hazard Data (GHS classification) for acute toxicity (e.g., LD₅₀ in rodents) .

- Handling: Use nitrile gloves and fume hoods. Store under argon at -20°C to prevent polymerization .

Advanced: How do I optimize synthetic yields for large-scale (>10 g) preparations?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ in cross-coupling reactions; ligand choice (e.g., SPhos vs. Xantphos) significantly impacts turnover .

- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

Advanced: What strategies can elucidate the compound’s role in supramolecular assemblies?

Methodological Answer:

- Crystallography: Co-crystallize with π-acceptors (e.g., TCNQ) to study stacking interactions. Fluorine’s electronegativity enhances dipole-dipole interactions .

- Molecular Dynamics (MD): Simulate interaction energies with host molecules (e.g., cyclodextrins) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.